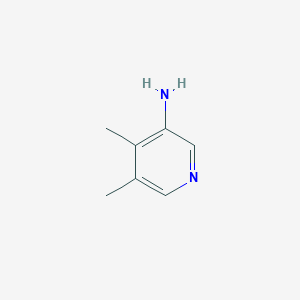

4,5-Dimethylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-9-4-7(8)6(5)2/h3-4H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBUVAGRKDHZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310287 | |

| Record name | 4,5-Dimethyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335056-01-3 | |

| Record name | 4,5-Dimethyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335056-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 4,5 Dimethylpyridin 3 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group (-NH₂) at the 3-position possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uk This allows it to readily attack electron-deficient centers, participating in a variety of fundamental organic reactions. chemguide.co.uk The general trend for the nucleophilicity of amines is that secondary amines are more nucleophilic than primary amines, which are significantly more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

Primary amines, such as 4,5-Dimethylpyridin-3-amine, react with alkyl halides in nucleophilic substitution reactions. The amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. chemguide.co.uk

This initial reaction forms the salt of a secondary amine. However, the reaction typically does not stop at this stage. The newly formed secondary amine is also nucleophilic and can react with another molecule of the alkyl halide. This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uk Consequently, the reaction of an aminopyridine with an alkyl halide often yields a complex mixture of secondary, tertiary, and quaternary ammonium salts, making it a challenging method for selective mono-alkylation. chemguide.co.uk

Table 1: Products of Sequential Alkylation of this compound with an Alkyl Halide (R-X)

| Reactant | Product Stage | Product Structure |

| This compound | Secondary Amine Salt | N-Alkyl-4,5-dimethylpyridin-3-ammonium halide |

| N-Alkyl-4,5-dimethylpyridin-3-amine | Tertiary Amine Salt | N,N-Dialkyl-4,5-dimethylpyridin-3-ammonium halide |

| N,N-Dialkyl-4,5-dimethylpyridin-3-amine | Quaternary Ammonium Salt | N,N,N-Trialkyl-4,5-dimethylpyridin-3-aminium halide |

The amine functionality of this compound readily undergoes acylation when treated with activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable N-substituted amide. chemguide.co.ukmdpi.com

The reaction proceeds via the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride in the case of an acyl chloride, or a carboxylate for an anhydride). masterorganicchemistry.com These reactions are typically rapid and are often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. msu.edu

Table 2: Representative Acylation Reactions

| Acylating Agent | Product Name |

| Acetyl Chloride | N-(4,5-Dimethylpyridin-3-yl)acetamide |

| Benzoyl Chloride | N-(4,5-Dimethylpyridin-3-yl)benzamide |

| Acetic Anhydride | N-(4,5-Dimethylpyridin-3-yl)acetamide |

Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. wikipedia.orgyoutube.com The reaction involves a two-step mechanism:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.orgmdpi.com This step is generally reversible.

Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of a stable C=N double bond. wikipedia.org

Electrophilic Reactivity of the Pyridine Ring System

The pyridine ring is generally considered an electron-deficient aromatic system, making it resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). rsc.org However, the presence of activating substituents can significantly enhance its reactivity. In this compound, the ring is substituted with three electron-donating groups: one amino group and two methyl groups.

The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to itself. msu.edu In this molecule, the positions ortho to the 3-amino group are C2 and C4, and the para position is C6. The two methyl groups at C4 and C5 are also weakly activating.

Considering these directing effects:

Position 2: Activated by the ortho amino group.

Position 4: Activated by the ortho amino group but is already substituted with a methyl group.

Position 6: Activated by the para amino group.

Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions, which are strongly activated by the amino group and are sterically accessible.

Mechanisms of Key Organic Transformations Involving Aminopyridines

Aminopyridines are not only substrates in chemical reactions but can also function as highly effective nucleophilic catalysts, a property famously exemplified by 4-Dimethylaminopyridine (DMAP). researchgate.net While this compound is a primary amine, the underlying principles of nucleophilic catalysis involving the pyridine ring are relevant.

In nucleophilic catalysis, particularly in acylation reactions like esterifications with acid anhydrides, aminopyridines can dramatically increase the reaction rate. researchgate.netwikipedia.org The mechanism, adapted from the well-understood DMAP catalytic cycle, involves the pyridine nitrogen acting as the key nucleophile. wikipedia.orgnih.gov

The catalytic cycle proceeds through the following steps:

Activation of the Acylating Agent: The pyridine ring nitrogen of the aminopyridine catalyst attacks the carbonyl carbon of the acylating agent (e.g., acetic anhydride). This is the rate-determining step.

Formation of a Reactive Intermediate: This attack leads to the formation of a highly reactive N-acylpyridinium ion intermediate. wikipedia.orgnih.gov This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the original anhydride.

Nucleophilic Attack: The alcohol (or other nucleophile) attacks the carbonyl carbon of the activated N-acylpyridinium intermediate. The acetate (B1210297) ion released in the first step can act as a base, assisting in the deprotonation of the alcohol. wikipedia.org

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the ester product and releasing the aminopyridine catalyst. An auxiliary base, such as triethylamine, is often included to deprotonate the protonated catalyst, thereby regenerating it for the next catalytic cycle. wikipedia.org

This catalytic pathway highlights the dual functionality of the aminopyridine structure, where the pyridine nitrogen provides a mechanism for activating otherwise moderately reactive electrophiles. researchgate.netwikipedia.org

Proposed Mechanisms for Ring Formation and Functionalization

The 3-amino and the adjacent methyl group at the 4-position of this compound provide a versatile scaffold for the construction of fused heterocyclic rings through condensation and cyclization reactions. A common strategy involves the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents, leading to the formation of pyrimido[4,5-d]pyridine derivatives.

A plausible mechanism for this transformation begins with the nucleophilic attack of the exocyclic amino group of this compound on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This initial step forms a hemiaminal intermediate, which subsequently dehydrates to yield an enamine. The formation of the enamine is a crucial step, as it sets the stage for the subsequent intramolecular cyclization.

The cyclization is proposed to occur through an intramolecular electrophilic attack of the second carbonyl group onto the electron-rich C4 position of the pyridine ring, facilitated by the electron-donating effect of the amino and methyl groups. This step results in the formation of a six-membered ring intermediate. Subsequent aromatization, often through the elimination of a molecule of water, leads to the final fused pyrimido[4,5-d]pyridine system.

The reaction conditions, such as the choice of solvent and the presence of a catalyst (acidic or basic), can significantly influence the reaction pathway and the yield of the final product. For instance, acid catalysis can protonate the carbonyl group, rendering it more electrophilic and facilitating the initial nucleophilic attack by the aminopyridine.

Influence of Methyl Substituents on Reactivity and Selectivity

The presence of the two methyl groups at the 4- and 5-positions of the pyridine ring has a pronounced effect on the reactivity and selectivity of this compound in ring formation reactions.

Electronic Effects: The methyl groups are electron-donating through inductive effects. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. This enhanced nucleophilicity of the ring can facilitate the intramolecular cyclization step in the formation of fused ring systems. Furthermore, the electron-donating nature of the methyl groups increases the basicity of the pyridine nitrogen, which can influence its role in acid-catalyzed reactions.

Steric Effects: The methyl group at the 4-position, being ortho to the amino group, can exert a steric hindrance effect. This steric bulk can influence the approach of reagents to the amino group and the adjacent C4 position of the pyridine ring. In some cases, this steric hindrance can direct the regioselectivity of the reaction, favoring the formation of one constitutional isomer over another. For instance, in reactions with unsymmetrical dicarbonyl compounds, the steric hindrance from the 4-methyl group might favor the attack of the less hindered carbonyl group.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within 4,5-Dimethylpyridin-3-amine.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. In substituted pyridines, the positions of absorption bands are influenced by the nature and position of the substituents. jst.go.jp For 3-substituted pyridines, characteristic bands are observed that can be correlated with specific vibrational modes. optica.org

Key FTIR spectral features for aminopyridines and dimethylpyridines include:

N-H Stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. The methyl groups (CH₃) show asymmetric and symmetric stretching vibrations in the 2980–3010 cm⁻¹ and 2850–2930 cm⁻¹ ranges, respectively.

Ring Vibrations: The pyridine (B92270) ring itself has characteristic stretching vibrations that appear in the 1400-1600 cm⁻¹ region. jst.go.jp The intensity and position of these bands are sensitive to the substitution pattern.

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically found around 1288 cm⁻¹. researchgate.net

CH₃ Deformation: Methyl group deformation modes, such as scissoring and rocking, are expected in the 1360–1465 cm⁻¹ and 1040–1095 cm⁻¹ regions.

The following table summarizes the expected FTIR absorption bands for this compound based on data from analogous compounds.

Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in polarizability of the molecule. mdpi.com This technique is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum.

For substituted pyridines, Raman spectra can reveal:

Ring Breathing Modes: These are symmetric stretching vibrations of the pyridine ring and typically appear as strong bands in the Raman spectrum. For instance, peaks at 1550–1600 cm⁻¹ are associated with C–C stretching.

C-H Bending: In-plane C-H bending vibrations can be observed in the 680–860 cm⁻¹ range.

Substituent-Ring Vibrations: The vibrations of the methyl and amino groups relative to the pyridine ring can also be identified.

The analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound. njit.edu The combination of these techniques, supported by computational calculations, can provide a detailed picture of the molecule's vibrational landscape. researchgate.netijera.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the following proton signals are expected:

Aromatic Protons: The pyridine ring has two protons, H-2 and H-6. Their chemical shifts are influenced by the electron-donating amino group and the methyl groups. Aromatic protons in pyridine derivatives typically resonate in the range of δ 6.0-9.5 ppm. pdx.edu

Amino Protons: The protons of the amino group (NH₂) usually appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration, typically falling within the δ 0.5-5.0 ppm range. pdx.eduorgchemboulder.com

Methyl Protons: The two methyl groups at positions 4 and 5 will each produce a singlet. Their chemical shifts are expected in the aliphatic region, likely around δ 2.2-2.6 ppm. scirp.org

The following table outlines the predicted ¹H NMR chemical shifts for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, the expected signals are:

Aromatic Carbons: The five carbon atoms of the pyridine ring will each produce a signal in the aromatic region (δ 115-150 ppm). libretexts.org The chemical shifts are influenced by the attached substituents. The carbon atom attached to the amino group (C-3) will be significantly affected.

Methyl Carbons: The two methyl carbons will have signals in the aliphatic region, typically between δ 10-30 ppm. libretexts.org

The study of ¹³C NMR spectra of substituted pyridines has shown that the chemical shifts can be predicted with good accuracy based on additivity rules. mdpi.com

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₁₀N₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (122.17 g/mol ). nih.gov

The presence of a nitrogen atom means the molecular ion peak will have an odd nominal mass, which is a useful characteristic for nitrogen-containing compounds. libretexts.orgmiamioh.edu The fragmentation of aromatic amines in mass spectrometry is often characterized by several key pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgmsu.edu

Loss of Small Molecules: Fragmentation can involve the loss of stable neutral molecules such as HCN or CH₃CN.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to a series of characteristic ions.

The fragmentation pattern of this compound would likely show a prominent molecular ion peak due to the stability of the aromatic ring. libretexts.org Key fragment ions could arise from the loss of a methyl group (M-15) or through cleavage of the amino group.

The following table lists some of the expected key fragments in the mass spectrum of this compound.

Electronic Spectroscopy Methods

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption of ultraviolet (UV) and visible light. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. hnue.edu.vn The energy of the absorbed light corresponds to the energy difference between these electronic states. hnue.edu.vn

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying electronic transitions within a molecule, typically in the 200–800 nm range. hnue.edu.vn The absorption of UV or visible radiation promotes electrons from a ground electronic state to an excited state. mmmut.ac.in For organic molecules like this compound, the most significant transitions involve σ (sigma), π (pi), and n (non-bonding) electrons. mmmut.ac.in

The structure of this compound contains a pyridine ring, which is a π-conjugated system, and an amine group, which has non-bonding electrons on the nitrogen atom. This allows for several types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. matanginicollege.ac.in They are characteristic of compounds with double bonds and aromatic systems. Conjugation, as seen in the pyridine ring, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift). matanginicollege.ac.in

n → π* Transitions: This type of transition occurs when an electron from a non-bonding orbital (in this case, on the nitrogen of the amino group) is promoted to a π* antibonding orbital of the pyridine ring. learnbin.net These transitions are typically lower in energy than π → π* transitions and are "forbidden" by symmetry rules, resulting in much lower absorption intensities. learnbin.net

n → σ* Transitions: Saturated compounds with atoms bearing lone pairs of electrons, such as amines, can exhibit n → σ* transitions. matanginicollege.ac.in These transitions, which promote a non-bonding electron to a σ* antibonding orbital, generally occur at shorter wavelengths, often in the 175–200 nm range for amines. hnue.edu.vnlearnbin.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | 200 - 400 | High (Allowed) |

| n → π* | non-bonding to π* antibonding | 280 - 400 | Low (Forbidden) |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. ugm.ac.id By analyzing the pattern of diffracted X-rays that pass through a single crystal, one can calculate the precise positions of atoms, as well as bond lengths, bond angles, and details of the crystal packing. researchgate.net

Single-Crystal X-ray Diffraction Analysis

In single-crystal X-ray diffraction, a well-ordered single crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern provides detailed information about the electron density distribution within the crystal, from which a model of the molecular structure is refined. ugm.ac.id

While a specific crystal structure for this compound was not found, analysis of the closely related isomer 4-(dimethylamino)pyridine (DMAP) provides significant insight into the expected structural features. A study of a co-crystal involving the protonated form of DMAP (HDMAP⁺) and a neutral DMAP molecule reveals key structural data. iucr.orgresearchgate.net In this structure, the pyridine ring is essentially planar, and the nitrogen atoms of the dimethylamino groups show very little pyramidalization, indicating they are nearly in the same plane as the carbon atoms they are bonded to. iucr.org Another analysis of a DMAP-borane adduct further confirms that the dimethylamino group is coplanar with the aromatic ring, which is consistent with the nitrogen's lone pair electrons participating in π-donation into the ring system. researchgate.net

Table 2: Crystallographic Data for a Related 4-(Dimethylamino)pyridine Co-crystal Data from a 1:1 co-crystal of 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate and N,N-dimethylpyridin-4-amine. researchgate.net

| Parameter | Value |

|---|---|

| Formula | C₇H₁₁N₂⁺·C₉H₆NO₄S⁻·C₇H₁₀N₂ |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 8.00032 (10) |

| b (Å) | 15.14469 (18) |

| c (Å) | 18.9141 (2) |

| β (°) | 100.6050 (12) |

| Volume (ų) | 2252.53 (5) |

| Z | 4 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(dimethylamino)pyridine (DMAP) |

| 4-(dimethylamino)pyridin-1-ium (HDMAP⁺) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational cost. bohrium.comresearchgate.net It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. bohrium.com For a molecule like 4,5-Dimethylpyridin-3-amine, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to predict key structural and electronic parameters. nih.govresearchgate.net

The geometry optimization process finds the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. Studies on related molecules like 3-aminopyridine (B143674) and various dimethylpyridines show that DFT accurately reproduces experimental structures. nih.govacs.org Electronic properties such as the dipole moment, charge distribution (via Mulliken or Natural Bond Orbital analysis), and molecular electrostatic potential (MEP) can also be calculated. The MEP map is particularly insightful as it visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding reactivity. niscpr.res.in For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group are expected to be the primary nucleophilic sites.

Note: The values in this table are illustrative, based on calculations for structurally similar aminopyridines. The exact values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. thaiscience.info The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's reactivity and kinetic stability. niscpr.res.inschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in This makes the molecule "softer" and more polarizable. Conversely, a large gap indicates high kinetic stability and low reactivity. niscpr.res.in For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the aromatic ring system. DFT calculations provide precise energy values for these orbitals, allowing for the calculation of the energy gap and other reactivity descriptors. nih.govresearchgate.net

Table 2: Representative FMO Properties and Global Reactivity Descriptors

| Parameter | Formula | Representative Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | ~ -5.5 to -6.5 eV | Relates to the ionization potential; higher energy indicates a better electron donor. researchgate.net |

| LUMO Energy | ELUMO | ~ -0.5 to -1.5 eV | Relates to the electron affinity; lower energy indicates a better electron acceptor. researchgate.net |

| Energy Gap | ΔE = ELUMO - EHOMO | ~ 4.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability. niscpr.res.in |

| Electronegativity | χ = -(EHOMO+ELUMO)/2 | ~ 3.0 to 4.0 eV | Measures the power of a molecule to attract electrons. researchgate.net |

Note: The values are illustrative and based on published data for similar pyridine derivatives. researchgate.netniscpr.res.inresearchgate.net

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. niscpr.res.in After geometry optimization, DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. nih.gov Each calculated frequency corresponds to a specific atomic motion, such as the stretching or bending of bonds.

Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the calculated values are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net A detailed assignment of the spectrum is achieved using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode. niscpr.res.in For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the methyl and ring hydrogens, and various pyridine ring stretching and bending modes. nih.govresearchgate.net

Table 3: Predicted Vibrational Modes and Representative Frequencies for this compound

| Vibrational Mode | Representative Scaled Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | ~3500-3550 | Asymmetric stretching of the two N-H bonds in the -NH₂ group. |

| N-H Symmetric Stretch | ~3400-3450 | Symmetric stretching of the two N-H bonds in the -NH₂ group. |

| Aromatic C-H Stretch | ~3050-3100 | Stretching of the C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | ~2950-3000 | Stretching of the C-H bonds in the two methyl (-CH₃) groups. |

| N-H Scissoring Bend | ~1600-1650 | In-plane bending motion of the -NH₂ group. |

| Ring C=C/C=N Stretch | ~1400-1600 | Vibrations involving the stretching of the bonds within the pyridine ring. |

| C-N Stretch | ~1250-1350 | Stretching of the bond connecting the amino group to the ring. |

Note: Frequencies are representative and based on published data for 3-aminopyridine and other substituted pyridines. nih.govresearchgate.netresearchgate.netniscpr.res.in

Molecular Dynamics Simulations for Dynamic Properties

While quantum mechanics describes the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a compound like this compound would move, conform, and interact with its environment (e.g., a solvent or a biological macromolecule) over time. researchgate.netrsc.org

Applications of MD for a compound like this compound could include:

Solvation Studies: Simulating the compound in a solvent like water to understand how solvent molecules arrange around it and to calculate properties like the solvation free energy.

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt at a given temperature and the energy barriers between them.

Interaction with Biomolecules: Simulating the compound bound to a protein or enzyme to assess the stability of the complex and identify key interactions, which is a common practice in drug design. samipubco.com

Transport Properties: For systems like ionic liquids based on pyridine derivatives, MD can predict bulk properties such as viscosity and diffusion coefficients. researchgate.netrsc.org

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface for a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometries and energies of transition states—the highest energy points along the reaction coordinate—and any intermediate species. researchgate.net

For this compound, theoretical studies could investigate various reactions, such as:

Electrophilic Aromatic Substitution: Determining the most likely position for an electrophile to attack the pyridine ring and calculating the activation energy for the reaction.

Reactions at the Amino Group: Modeling reactions like acylation or alkylation at the amino nitrogen to understand the reaction pathway and predict product formation. nih.gov

Catalytic Cycles: If the molecule acts as a catalyst, as is common for pyridine derivatives like DMAP, DFT calculations can be used to model each step of the catalytic cycle, identifying the rate-determining step and explaining the catalyst's efficacy. nih.govwikipedia.org

These studies provide activation energies (ΔG‡) and reaction energies (ΔG_rxn), which offer a quantitative understanding of reaction kinetics and thermodynamics. researchgate.net

Prediction of Molecular Interactions and Structural Stability

Understanding non-covalent interactions is crucial for predicting how a molecule will behave in a condensed phase or a biological system. acs.org Computational methods can quantify the strength and nature of these interactions, which govern processes like self-assembly, crystal packing, and ligand-receptor binding.

Key interactions for this compound that can be studied computationally include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. researchgate.netrsc.org Quantum chemical calculations can determine the geometry and energy of these hydrogen bonds.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. scirp.org Calculations can predict the preferred orientation (e.g., parallel-displaced or T-shaped) and the interaction energy.

Van der Waals Forces: These dispersion and repulsion forces are ubiquitous and can be accurately modeled with modern DFT functionals that include dispersion corrections (e.g., DFT-D3). acs.org

Conformational Stability: The relative stability of different conformers, such as those arising from the rotation of the methyl or amino groups, can be determined by calculating their relative energies. Natural Bond Orbital (NBO) analysis can further explain stability in terms of delocalization and hyperconjugation effects. researchgate.net

Coordination Chemistry and Ligand Applications

Advanced Ligand Design Incorporating Dimethylpyridin-3-amine Scaffolds

A comprehensive search has yielded no data regarding the synthesis, structure, or catalytic applications of metal complexes involving 4,5-Dimethylpyridin-3-amine.

Applications As Synthetic Building Blocks and Catalysts

Utility in the Synthesis of Complex Organic Molecules

While specific documented applications of 4,5-Dimethylpyridin-3-amine are not extensively detailed in publicly available research, its structural characteristics as a vicinal (adjacent) diamine analogue point to its considerable potential as a building block for various heterocyclic systems.

The arrangement of the amino group and the adjacent carbon atoms on the pyridine (B92270) ring in this compound makes it an ideal starting material for the synthesis of fused heterocyclic compounds. Specifically, it is a logical precursor for creating substituted imidazo[4,5-b]pyridines. This class of compounds is of significant interest in medicinal chemistry due to a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.net

The general synthesis of imidazo[4,5-b]pyridines often involves the reaction of a 2,3-diaminopyridine or 3,4-diaminopyridine with an aldehyde, ketone, or carboxylic acid derivative. nih.govmdpi.com For instance, the reaction of 2,3-diaminopyridine with various substituted aldehydes can proceed via an air oxidative cyclocondensation to yield 1H-imidazo[4,5-b]pyridine derivatives in excellent yields. nih.gov Similarly, reacting 3,4-diaminopyridine with the sodium bisulfite adduct of corresponding benzaldehydes is a successful method for synthesizing 5H-imidazo[4,5-c]pyridines. nih.gov Given this precedent, this compound could react with various electrophilic partners to form the imidazole ring fused to the pyridine core, with the methyl groups providing additional structural complexity and influencing the final product's properties.

Table 1: Examples of Imidazopyridine Synthesis from Diaminopyridines

| Diaminopyridine Reactant | Reagent | Product Class | Reference |

|---|---|---|---|

| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | 1H-imidazo[4,5-b]pyridines | nih.gov |

| 3,4-Diaminopyridine | Benzaldehyde-Na₂S₂O₅ Adducts | 5H-imidazo[4,5-c]pyridines | nih.gov |

| 2,3-Diaminopyridine | Formic Acid | Imidazo[4,5-b]pyridine | nih.gov |

In more complex, multi-step synthetic pathways, aminopyridines serve as crucial intermediates. For example, 2-Bromo-N,N-dimethylpyridin-4-amine is noted as a versatile intermediate for creating complex pyridine derivatives through reactions like nucleophilic substitution and metal-catalyzed couplings. nbinno.com Although direct evidence for this compound is limited, its structure allows for a variety of transformations. The amino group can be modified, diazotized, or used to direct metallation reactions, while the pyridine ring itself can undergo various substitutions. These potential transformations position it as a valuable, albeit underutilized, intermediate for accessing highly functionalized pyridine-based target molecules.

Catalytic Roles of Related Aminopyridine Structures

The aminopyridine scaffold is a cornerstone of nucleophilic catalysis. While this compound itself is not a commonly cited catalyst, its structural relative, 4-(Dimethylamino)pyridine (DMAP), is one of the most effective and widely used catalysts in organic synthesis. acs.orgsoci.org The principles governing the catalytic activity of DMAP and other aminopyridines are directly applicable to understanding the potential role of related structures.

Aminopyridines, particularly DMAP, are exceptional catalysts for acylation and esterification reactions. acs.org Their catalytic power stems from the nucleophilicity of the pyridine ring's nitrogen atom, which is enhanced by the electron-donating amino group.

The generally accepted mechanism for DMAP-catalyzed acylation involves the following steps:

Activation: The DMAP nitrogen atom attacks the acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylpyridinium intermediate. soci.orgacs.org This intermediate is significantly more electrophilic than the initial acylating agent.

Acyl Transfer: The alcohol or amine nucleophile attacks the carbonyl carbon of the activated N-acylpyridinium species.

Catalyst Regeneration: The catalyst (DMAP) is expelled as a leaving group, and the acylated product is formed.

This catalytic cycle dramatically accelerates the rate of acylation for a wide range of substrates, including sterically hindered alcohols. semanticscholar.org The Yamaguchi esterification, a powerful method for forming esters, particularly in the synthesis of complex natural products like macrolides, explicitly relies on DMAP as a key component alongside 2,4,6-trichlorobenzoyl chloride. nih.govfrontiersin.org

Table 2: Common Aminopyridine Catalysts and Their Applications

| Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | Acylation, Esterification | Forms highly reactive N-acylpyridinium intermediate | acs.orgsoci.org |

| 4-Pyrrolidinopyridine (PPY) | Acylation | Often more effective than DMAP | soci.org |

While less common than their role in acylation, aminopyridine derivatives can also participate in or facilitate carbon-carbon bond-forming reactions. The pyridine moiety can act as a directing group in transition metal-catalyzed C-H activation reactions. For instance, N-aryl-2-aminopyridines can form stable complexes with metals like palladium or ruthenium, directing functionalization (such as acylation or allylation) to the ortho-position of the aryl group. rsc.orgresearchgate.net

Furthermore, certain catalytic C-C bond-forming reactions of aminoalkanes with imines have been successfully developed using specific catalysts and conditions, showcasing the broader potential of amine-containing structures in synthesis. nih.gov Although not direct catalysis by the aminopyridine itself, these examples highlight the importance of the amino-heterocycle motif in modern synthetic strategies for C-C bond formation. news-medical.netnih.gov

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Aminopyridine-containing ligands can be used in these catalytic systems. More directly, aminopyridine scaffolds can be incorporated with azide or alkyne functional groups, making them participants in click reactions to create more complex molecules, such as fluorescent probes for biological imaging. mdpi.comnih.gov For example, an aminopyridine containing an azide group can react smoothly with an alkyne in the presence of a copper catalyst to form a triazole product, a process that can "switch on" fluorescence. mdpi.com

In the broader context of green chemistry, which emphasizes the use of efficient, atom-economical reactions and benign solvents, aminopyridine catalysis is highly relevant. rsc.org Many DMAP-catalyzed reactions are highly efficient, requiring only a small amount of catalyst and often proceeding under mild conditions. semanticscholar.org The development of new catalytic processes, such as the electrochemical primary amination of imidazopyridines, further aligns with green chemistry principles by using electricity to drive reactions under mild conditions. rsc.org

Development of Polymer-Bound and Ionic Liquid Catalysts derived from Aminopyridines

The heterogenization of homogeneous catalysts is a pivotal area in green chemistry, aiming to simplify catalyst-product separation and enhance catalyst reusability. Aminopyridines, including analogs of this compound, are effective catalysts for a multitude of organic transformations. However, their homogeneous nature complicates their recovery from reaction mixtures. To overcome this, significant research has focused on immobilizing these catalytic moieties onto solid supports, such as polymers, or incorporating them into ionic liquid structures. These approaches create robust, recyclable catalytic systems without compromising, and in some cases even enhancing, catalytic efficacy.

Polymer-Bound Aminopyridine Catalysts

Immobilizing aminopyridine catalysts on polymeric materials is a widely explored strategy to bridge the gap between homogeneous and heterogeneous catalysis. The polymer acts as an insoluble support, allowing for the easy removal of the catalyst from the reaction medium by simple filtration. This methodology not only facilitates catalyst recycling but also allows for its use in continuous flow reactors. princeton.edu

Research has demonstrated the successful immobilization of 4-(N,N-dimethylamino)pyridine (DMAP), a potent acylation catalyst and a structural analog of aminopyridines, onto various polymeric supports. These supports include cross-linked polystyrene, silica, and porous organic polymers (POPs). researchgate.netresearchgate.net The method of immobilization is crucial and can significantly influence the catalyst's performance. rsc.org Common strategies involve the covalent attachment of the aminopyridine unit to a functionalized polymer backbone. For instance, chloromethylated polystyrene resins have been used to anchor 4-(N-methylamino)pyridine. researchgate.net

The nature of the polymer support can affect the catalyst's activity. For example, a DMAP catalyst anchored to a polyethylene-graft-polyacrylic acid (PE-g-PAA) structure showed higher activity than its counterpart supported on polystyrene cross-linked with divinylbenzene. researchgate.net This highlights that the flexibility and local environment provided by the polymer matrix play a role in catalytic efficiency. Furthermore, the development of nanoporous conjugated polymers (NCPs) embedded with DMAP has resulted in highly active and stable heterogeneous organocatalysts with a large concentration of catalytic sites. researchgate.net These materials have demonstrated excellent reusability over multiple cycles without a significant drop in activity. researchgate.net

| Aminopyridine Analog | Polymer Support | Catalyzed Reaction | Key Research Findings | Reference |

|---|---|---|---|---|

| 4-(N-methylamino)pyridine | Chloromethylated Polystyrene | Acylation | The polymer-bound catalyst could be recycled three times without a significant decrease in catalytic activity. | researchgate.net |

| 4-(N,N-dimethylamino)pyridine (DMAP) | Polyethylene-graft-polyacrylic acid (PE-g-PAA) | Acetylation | Exhibited higher activity than DMAP supported on cross-linked polystyrene; suitable for continuous flow systems. | researchgate.net |

| 4-(N,N-dimethylamino)pyridine (DMAP) | Nanoporous Conjugated Polymer (NCP) | Acylation of alcohols | Showed excellent catalytic activity (92–99% yields) and could be reused for at least 14 consecutive cycles without loss of activity. | researchgate.net |

| (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) | Cross-linked Organic Polymer (COP) | Buchwald–Hartwig amination | The immobilized palladium catalyst maintained high activity and structural stability over five reuse cycles. | rsc.org |

Aminopyridine-Based Ionic Liquid Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, often regarded as "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.com They offer a unique environment for catalysis and can be designed to act as both the solvent and the catalyst. Aminopyridines can be incorporated into ILs in two primary ways: by functionalizing the cation of the IL with an aminopyridine moiety or by using the IL as a recyclable medium for a dissolved aminopyridine catalyst. mdpi.comaston.ac.uk

The synthesis of aminopyridinium ionic liquids typically involves the quaternization of the pyridine nitrogen with an alkyl halide, followed by anion exchange. google.com For example, 4-dimethylaminopyridine (DMAP) can be reacted with 1-bromohexane to form 1-Hexyl-4-dimethylaminopyridium Bromide. google.com These functionalized ILs possess enhanced thermal stability and a wide liquidus range compared to non-aminopyridinium-based compounds, making them suitable for a broader range of reaction conditions. google.com

Using ILs as reaction media for aminopyridine-catalyzed reactions has also shown significant advantages. Studies on the cyclocondensation of α-tosyloxyketones with 2-aminopyridine in n-butylpyridinium tetrafluoroborate (BPyBF4) demonstrated significant rate enhancements and improved yields compared to classical molecular solvents. aston.ac.ukresearchgate.net Similarly, using 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF4) as a medium for the reaction between α-bromoketones and 2-aminopyridine also resulted in accelerated reactions and higher yields. researchgate.net The use of ILs facilitates product isolation, as the products can often be extracted with a conventional organic solvent, leaving the catalyst dissolved in the IL phase for reuse. researchgate.net

| Aminopyridine Analog / System | Ionic Liquid | Role of Aminopyridine | Catalyzed Reaction | Key Research Findings | Reference |

|---|---|---|---|---|---|

| 4-dimethylaminopyridine (DMAP) | 1-Hexyl-4-dimethylaminopyridium Bromide | Part of the IL Cation | General purpose catalyst/solvent | The resulting ionic liquid exhibits enhanced thermal stability and a wider liquidus range. | google.com |

| 2-aminopyridine | n-butylpyridinium tetrafluoroborate (BPyBF4) | Reactant/Catalyst | Cyclocondensation | Significant rate enhancements and improved yields were observed; the IL serves as a recyclable green solvent. | aston.ac.uk |

| 2-aminopyridine | 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF4) | Reactant/Catalyst | Cyclocondensation | The IL medium led to rate accelerations and improved yields for the synthesis of 2-arylimidazo[1,2-a]pyridines. | researchgate.net |

| Amine-tethered DMAP cation | Amine-tethered DMAP cation bromide | Part of the IL Cation | CO2 Cycloaddition | The catalyst was highly recyclable (10 cycles) for synthesizing cyclic carbonates under mild, solvent-free conditions. | benthamdirect.com |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is reshaping the synthesis of heterocyclic compounds. rsc.org Future research on 4,5-Dimethylpyridin-3-amine will likely focus on developing synthetic pathways that are more environmentally benign, efficient, and economically viable than traditional methods.

Key research trends will likely involve:

One-Pot Multicomponent Reactions (MCRs): MCRs are an effective strategy for improving synthetic efficiency by combining three or more reactants in a single step, which reduces waste, reaction time, and energy consumption. nih.govmdpi.com Research could target a one-pot synthesis for this compound, potentially using readily available starting materials.

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to dramatically reduce reaction times from hours to minutes and increase product yields. acs.org Applying microwave irradiation to the synthesis of this compound could lead to more efficient and high-yielding protocols. nih.gov

Solvent-Free and Aqueous Media Reactions: Shifting away from volatile and often toxic organic solvents is a primary goal of sustainable chemistry. researchgate.net Future synthetic routes could explore solid-state reactions or the use of water as a solvent, which would significantly improve the environmental profile of the synthesis. mdpi.com

Catalytic Approaches: The development of novel, reusable catalysts, such as nanocatalysts, can enhance the sustainability of synthetic processes. researchgate.net Research into catalytic systems for pyridine (B92270) ring formation could provide a more atom-economical route to this compound. nih.gov

| Approach | Key Advantages | Potential Impact on this compound Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | Atom economy, reduced reaction times, eco-friendly. nih.gov | Streamlined, single-step synthesis from simple precursors. |

| Microwave-Assisted Synthesis | Excellent yields (82-94%), short reaction times (2-7 min), pure products. nih.govacs.org | Rapid and high-throughput production. |

| Solvent-Free Conditions | Reduced waste, lower cost, simplified workup. mdpi.com | Minimized environmental footprint and operational costs. |

| Novel Catalysts (e.g., Nanoparticles) | High efficiency, reusability, mild reaction conditions. researchgate.net | Development of a recyclable and cost-effective manufacturing process. |

Exploration of Advanced Catalytic Applications

The structural similarity of this compound to well-known nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) suggests its potential utility in organocatalysis. wikipedia.org The specific electronic and steric properties conferred by the 4- and 5-methyl groups could lead to unique catalytic activities.

Future investigations in this area may include:

Nucleophilic Catalysis: Exploring its efficacy as a catalyst in reactions such as esterifications, acylations, and silylations, where DMAP is traditionally used. wikipedia.org The electron-donating methyl groups may enhance the nucleophilicity of the pyridine nitrogen, potentially leading to higher catalytic efficiency.

Asymmetric Catalysis: Developing chiral derivatives of this compound for use in stereoselective transformations. This is a significant area of research where planar DMAP analogues have been used in the kinetic resolution of alcohols. wikipedia.org

CO2 Fixation: Investigating its role in the chemical fixation of carbon dioxide. Amine-tethered DMAP derivatives have been successfully used as catalysts for the cycloaddition of CO2 with epoxides to form cyclic carbonates under mild conditions. benthamdirect.com

Tandem Reactions: Designing catalytic systems where this compound or its derivatives facilitate multiple sequential reactions in one pot, which is a growing field in organic synthesis. mdpi.com

| Potential Catalytic Reaction | Rationale / Comparison to Analogs | Potential Advantage of this compound |

|---|---|---|

| Esterification / Acylation | Analogous to the well-established role of DMAP. wikipedia.org | Enhanced reactivity due to electronic effects of methyl groups. |

| Baylis-Hillman Reaction | DMAP is a known catalyst for this carbon-carbon bond-forming reaction. wikipedia.org | Modified steric and electronic profile could influence reaction rate and scope. |

| CO2 Cycloaddition | Amine-functionalized DMAP cations are effective catalysts. benthamdirect.com | Potential for high yields and selectivity in producing valuable cyclic carbonates. |

| Hydrosilylation | DMAP is used in certain hydrosilylation reactions. wikipedia.org | Could offer unique selectivity or activity in the formation of silicon-carbon bonds. |

Integration with Machine Learning and AI in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and materials. uni.lunih.gov Integrating these computational tools can fast-track the exploration of this compound and its derivatives.

Emerging trends in this domain include:

Predictive Modeling: Using quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and catalytic properties of this compound and its hypothetical derivatives. This allows for in silico screening before committing to laboratory synthesis. arxiv.org

Computer-Aided Synthesis Planning (CASP): Employing AI algorithms to identify novel and efficient retrosynthetic routes. acs.org Such tools can analyze vast reaction databases to suggest sustainable and high-yielding pathways that may not be obvious to human chemists.

Generative Models: Utilizing generative AI approaches to design novel amines with optimized properties for specific applications, such as CO2 capture or catalysis. arxiv.org By learning from existing chemical data, these models can propose new molecules based on the this compound scaffold with enhanced performance characteristics. actascientific.com

Accelerated Material Discovery: Applying ML to screen virtual libraries of materials incorporating the dimethylpyridin-amine unit to identify candidates with high potential for applications like gas adsorption or separation. nih.gov

| AI/ML Application | Objective | Example for this compound |

|---|---|---|

| Predictive QSPR Models | Forecast molecular properties. arxiv.orgmdpi.com | Predicting basicity, solubility, and catalytic activity to guide experimental work. |

| Retrosynthesis Planning | Discover optimal synthetic routes. acs.org | Identifying the most sustainable and cost-effective pathway from available starting materials. |

| Generative Chemistry | Design novel molecules with desired functions. actascientific.com | Generating new catalysts or functional material building blocks based on its core structure. |

| High-Throughput Virtual Screening | Rapidly evaluate potential applications. nih.gov | Screening its utility in polymers for targeted applications like radionuclide removal. |

Design of Functional Materials Incorporating Dimethylpyridin-3-amine Units

The incorporation of functional organic molecules as building blocks into larger supramolecular structures is a key strategy for creating advanced materials with tailored properties. The unique stereoelectronic profile of this compound makes it an attractive candidate for inclusion in such materials. illinois.edu

Future research could focus on:

Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as ligands (linkers) to coordinate with metal ions, forming porous, crystalline MOFs. mdpi.com The amine and pyridine nitrogen atoms offer multiple coordination sites, and the methyl groups could influence the pore environment, potentially leading to materials with applications in gas storage, separation, or heterogeneous catalysis. researchgate.netmdpi.com

Covalent Organic Frameworks (COFs): Employing the compound as a monomer in the synthesis of COFs. These materials, held together by strong covalent bonds, are known for their high thermal stability and permanent porosity. upenn.edu Pyridine-containing COFs are being explored for various applications, and the specific functionality of this amine could impart unique catalytic or adsorptive properties.

Coordination Polymers: Synthesizing coordination polymers where the dimethylpyridin-amine unit bridges metal centers. mdpi.com These materials can exhibit interesting magnetic, optical, or electronic properties depending on the choice of metal and the polymer's architecture.

Functionalized Polymers: Grafting this compound onto polymer backbones to create materials with enhanced properties. For example, pyridine-based polymers have been designed for the efficient removal of contaminants from water. nih.gov

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Ligand/Linker. researchgate.net | Selective gas adsorption, heterogeneous catalysis, chemical sensing. |

| Covalent Organic Frameworks (COFs) | Monomeric Building Block. upenn.edu | Catalysis, energy storage, separation membranes. |

| Coordination Polymers | Bridging Ligand. mdpi.com | Molecular magnetism, luminescence, conductive materials. |

| Functionalized Polymers | Pendant Functional Group. nih.gov | Adsorbents for environmental remediation, catalytic supports. |

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing 4,5-Dimethylpyridin-3-amine, and how can researchers interpret key spectral data?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the substitution pattern and methyl group positions. For example, methyl protons typically appear as singlets in the range of 2.1–2.5 ppm, while aromatic protons resonate between 6.5–8.5 ppm depending on electronic effects .

- Infrared (IR) Spectroscopy : Identify amine N-H stretches (~3300–3500 cm) and aromatic C=C/C=N vibrations (~1500–1600 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns to validate the structure.

Q. What synthetic routes are commonly employed for this compound, and what factors influence yield optimization?

- Methodological Answer :

-

Nucleophilic Substitution : React 3-amino-4,5-dimethylpyridine with halogenated precursors under reflux conditions (e.g., ethanol, 80–90°C). Catalysts like Pd/C or CuI improve cross-coupling efficiency .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Yields depend on reaction time, temperature, and catalyst loading .

Table 1 : Representative Synthesis Conditions for Analogous Pyridine Derivatives

Precursor Catalyst Solvent Temp (°C) Yield (%) Reference 3-Amino-4,5-dimethylpyridine Pd/C Ethanol 80 68–73 Halogenated intermediates CuI DMF 100 55–60

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Crystallization : Use ethanol or methanol for recrystallization to remove polar impurities.

- Chromatography : Employ gradient elution (hexane to ethyl acetate) on silica gel columns. Monitor fractions via TLC (R ~0.3 in 1:1 hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound intermediates?

- Methodological Answer :

- Systematic Variation : Test reaction conditions (e.g., solvent polarity, temperature) to identify mechanistic outliers. For example, polar aprotic solvents may favor SN2 pathways over radical mechanisms .

- Computational Modeling : Use density functional theory (DFT) to compare activation energies of proposed pathways. Validate with kinetic isotope effects (KIEs) or trapping experiments .

Q. What computational methods are recommended for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra for validation .

- Molecular Electrostatic Potential (MEP) Maps : Analyze charge distribution to predict regioselectivity in electrophilic substitutions .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

-

Steric Maps : Generate Connolly surfaces to quantify steric hindrance from methyl groups. Correlate with reaction rates in Suzuki-Miyaura couplings .

-

Hammett Studies : Use substituent constants () to assess electronic effects on reaction intermediates. For example, electron-donating methyl groups may stabilize cationic intermediates in Buchwald-Hartwig aminations .

Table 2 : Spectroscopic Data for Structurally Similar Pyridine Amines

Compound H NMR (ppm) IR (cm) MS (m/z) Reference 3,5-Difluoro-4-methylpyridin-2-amine 2.3 (s, 3H), 6.8 (d, 1H) 3320 (N-H), 1580 (C=N) 144.12 3-Chloro-1-(furochromenyl)pyrimidine 2.5 (s, 3H), 7.1 (m, 2H) 3280 (N-H), 1605 (C=C) 432.2

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.